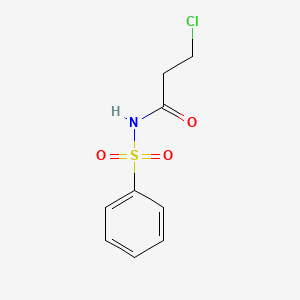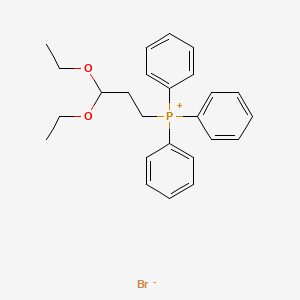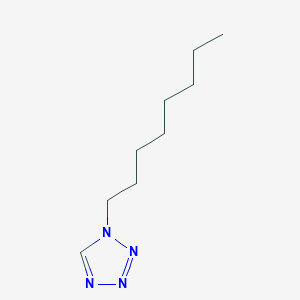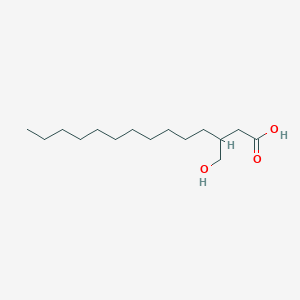
4-(1,2-Dibromoethanesulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dibromoethanesulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 1,2-dibromoethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Dibromoethanesulfonyl)morpholine typically involves the reaction of morpholine with 1,2-dibromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions: 4-(1,2-Dibromoethanesulfonyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromoethanesulfonyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of ethylsulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Sulfonic acid derivatives are the major products.
Reduction: Ethylsulfonyl derivatives are formed.
科学的研究の応用
4-(1,2-Dibromoethanesulfonyl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites on proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 4-(1,2-Dibromoethanesulfonyl)morpholine involves its ability to undergo nucleophilic substitution reactions. The dibromoethanesulfonyl group is highly reactive towards nucleophiles, allowing the compound to modify proteins and other biomolecules by forming covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.
類似化合物との比較
- 4-(1,2-Dibromoethanesulfonyl)piperidine
- 4-(1,2-Dibromoethanesulfonyl)thiomorpholine
- 4-(1,2-Dibromoethanesulfonyl)azepane
Comparison: 4-(1,2-Dibromoethanesulfonyl)morpholine is unique due to its morpholine ring, which imparts different chemical properties compared to similar compounds with different ring structures. The presence of the oxygen atom in the morpholine ring influences the compound’s reactivity and solubility, making it distinct from its piperidine, thiomorpholine, and azepane analogs.
特性
CAS番号 |
87975-59-5 |
|---|---|
分子式 |
C6H11Br2NO3S |
分子量 |
337.03 g/mol |
IUPAC名 |
4-(1,2-dibromoethylsulfonyl)morpholine |
InChI |
InChI=1S/C6H11Br2NO3S/c7-5-6(8)13(10,11)9-1-3-12-4-2-9/h6H,1-5H2 |
InChIキー |
YXJKVIMKNQKXCT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)


propanedioate](/img/structure/B14404024.png)
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)



![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)
